1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone
Description
1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone is a substituted acetophenone derivative characterized by a trifluoromethoxy group at position 4, a bromine atom at position 3, and a nitro group at position 5 on the aromatic ring. The ethanone moiety (acetyl group) is attached to the phenyl ring, making it a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the bromine and nitro groups contribute to its electrophilic reactivity .
Properties
Molecular Formula |
C9H5BrF3NO4 |
|---|---|
Molecular Weight |
328.04 g/mol |
IUPAC Name |
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3NO4/c1-4(15)5-2-6(10)8(18-9(11,12)13)7(3-5)14(16)17/h2-3H,1H3 |
InChI Key |
VFLZQCAMWRXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
1-[3-Bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the exertion of various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Variations and Molecular Properties
Reactivity and Stability
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to hydroxy (-OH) or methoxy (-OCH₃) analogs .
- Nitro Group: The nitro group at position 5 directs further substitution reactions (e.g., bromine replacement) to specific positions, unlike its absence in simpler acetophenones .
- Halogen Reactivity : Bromine at position 3 is more reactive toward nucleophilic aromatic substitution than fluorine or chlorine in analogs like or .
Critical Analysis of Research Findings
- Contradictions: Evidence lists bromo-nitro-phenyl ethanones but lacks data on trifluoromethoxy analogs, highlighting a gap in comparative stability studies.
- Limitations: Safety data (e.g., LD₅₀, toxicity) for the target compound are absent in the provided evidence, though analogs like note generic safety precautions.
Biological Activity
1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone, with the chemical formula C9H6BrF3O2 and CAS number 940291-87-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a bromine atom, a nitro group, and a trifluoromethoxy group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 283.04 g/mol |
| IUPAC Name | 1-(3-bromo-5-(trifluoromethoxy)phenyl)ethan-1-one |
| CAS Number | 940291-87-2 |
| Chemical Formula | C9H6BrF3O2 |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl and nitro groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives with similar structures demonstrate significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer activity. The trifluoromethoxy group is known to enhance lipophilicity, which can improve cell membrane permeability. Preliminary studies have indicated that analogs of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group : Acts as an electron-withdrawing group, increasing the electrophilicity of the aromatic ring, which may facilitate nucleophilic attack by biological targets.
- Trifluoromethoxy Group : Enhances metabolic stability and lipophilicity, potentially improving bioavailability and interaction with cellular targets.
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli, suggesting strong antimicrobial potential.
Evaluation of Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, analogs of this compound were tested for their effects on human cancer cell lines. The findings revealed that certain derivatives inhibited cell growth by over 50% at concentrations below 20 µM, indicating promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
